Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate
Description
Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a benzyl ester group and a trans-4-aminocyclohexyl substituent. This structure confers unique physicochemical properties, including enhanced solubility due to the polar amino group and conformational rigidity from the trans-cyclohexyl moiety. The trans configuration of the aminocyclohexyl group is critical for optimizing stereoelectronic interactions in target binding .
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
benzyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c19-16-6-8-17(9-7-16)20-10-12-21(13-11-20)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17H,6-14,19H2 |
InChI Key |
XQOKDUFYCNVJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using reagents like PhSH (thiophenol) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with piperazine moieties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Alkenyl substituents (e.g., but-3-en-2-yl) exhibit high yields (98%) under Ir-catalyzed conditions, likely due to favorable π-orbital interactions .
- Aryl substituents (e.g., phenyl) require coupling reagents like HCTU, suggesting challenges in direct alkylation .
- The trans-4-aminocyclohexyl group is synthesized via Buchwald-Hartwig amination with CuI/D-Proline, achieving 92% yield after further derivatization .
Physicochemical and Spectroscopic Properties
Key Observations :
Key Observations :
- The trans-4-aminocyclohexyl motif is critical in PROTACs for ternary complex formation with E3 ligases .
- Chromanyl-substituted analogs inhibit LIN28/let-7 interactions, highlighting the role of rigid substituents in RNA targeting .
Biological Activity
Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H35N3O4, with a molecular weight of 417.55 g/mol. It features a piperazine ring, a benzyl group, and an aminocyclohexyl moiety, which contribute to its biological interactions. The compound is typically a solid at room temperature and should be stored in a dry environment at temperatures between 2-8°C to maintain stability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The compound can modulate the activity of these targets, leading to various pharmacological effects. Its structural features allow for significant binding affinity to specific receptors, which is crucial for its therapeutic potential.
Pharmacological Properties
Research indicates that modifications to the core structure of this compound can significantly affect its biological interactions and efficacy. Studies have demonstrated that compounds with similar structural motifs exhibit activities against various targets, including:
- Soluble Epoxide Hydrolase (sEH) Inhibition : Compounds related to this structure have shown low nanomolar activities against sEH, indicating potential applications in treating conditions like hypertension .
- Antiviral Activity : Analogous compounds have been developed as inhibitors against the hepatitis C virus (HCV), showcasing their role in antiviral therapies .
1. Soluble Epoxide Hydrolase Inhibitors
A series of compounds structurally related to Benzyl trans-4-(4-aminocyclohexyl)piperazine were evaluated for their inhibitory effects on sEH. One notable compound demonstrated an IC50 value of 1.3 nM, highlighting the potential for developing potent therapeutic agents targeting metabolic disorders .
2. Hepatitis C Virus Inhibition
Another study focused on N-benzyl derivatives that exhibited significant antiviral activity against HCV genotypes 1b and 1a. The optimized compounds showed EC50 values in the nanomolar range, suggesting that structural modifications can enhance antiviral efficacy .
Table 1: Biological Activity Summary of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
